molecular formula C14H15N3O B5267843 (E)-3-(1-methylbenzimidazol-2-yl)-N-prop-2-enylprop-2-enamide

(E)-3-(1-methylbenzimidazol-2-yl)-N-prop-2-enylprop-2-enamide

Cat. No.: B5267843
M. Wt: 241.29 g/mol
InChI Key: XPPCKDLEJVHAKO-CMDGGOBGSA-N
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Description

(E)-3-(1-methylbenzimidazol-2-yl)-N-prop-2-enylprop-2-enamide is an organic compound that features a benzimidazole ring substituted with a methyl group at the 1-position and a prop-2-enylprop-2-enamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-methylbenzimidazol-2-yl)-N-prop-2-enylprop-2-enamide typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Methylation: The benzimidazole ring is then methylated at the 1-position using methyl iodide in the presence of a base such as potassium carbonate.

    Introduction of the Prop-2-enylprop-2-enamide Group: The final step involves the reaction of the methylated benzimidazole with acryloyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-methylbenzimidazol-2-yl)-N-prop-2-enylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the amide group.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

(E)-3-(1-methylbenzimidazol-2-yl)-N-prop-2-enylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (E)-3-(1-methylbenzimidazol-2-yl)-N-prop-2-enylprop-2-enamide involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-methylbenzimidazole: Lacks the prop-2-enylprop-2-enamide group.

    Benzimidazole: Lacks both the methyl and prop-2-enylprop-2-enamide groups.

    N-prop-2-enylprop-2-enamide: Lacks the benzimidazole ring.

Uniqueness

(E)-3-(1-methylbenzimidazol-2-yl)-N-prop-2-enylprop-2-enamide is unique due to the combination of the benzimidazole ring with the prop-2-enylprop-2-enamide group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

(E)-3-(1-methylbenzimidazol-2-yl)-N-prop-2-enylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-3-10-15-14(18)9-8-13-16-11-6-4-5-7-12(11)17(13)2/h3-9H,1,10H2,2H3,(H,15,18)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPCKDLEJVHAKO-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C=CC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C=C/C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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